molecular formula C15H25N3 B3028859 Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine CAS No. 362054-66-8

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine

Cat. No.: B3028859
CAS No.: 362054-66-8
M. Wt: 247.38 g/mol
InChI Key: VHOBJZNOFDFYFB-UHFFFAOYSA-N
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Description

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine typically involves the reaction of diethylamine with 4-(chloromethyl)benzyl chloride in the presence of a base, followed by the introduction of a piperazine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N-ethylpiperazine: Similar in structure but lacks the phenyl group.

    N-methylpiperazine: Similar but with a methyl group instead of an ethyl group.

    4-(2-hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a diethyl group.

Uniqueness

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine is unique due to the presence of both diethyl and phenyl groups, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile intermediate in various synthetic pathways and its ability to interact with a wide range of molecular targets.

Properties

IUPAC Name

N,N-diethyl-4-(piperazin-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-3-18(4-2)15-7-5-14(6-8-15)13-17-11-9-16-10-12-17/h5-8,16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOBJZNOFDFYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651234
Record name N,N-Diethyl-4-[(piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362054-66-8
Record name N,N-Diethyl-4-[(piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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